6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

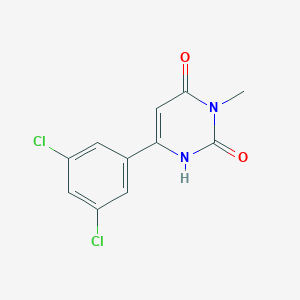

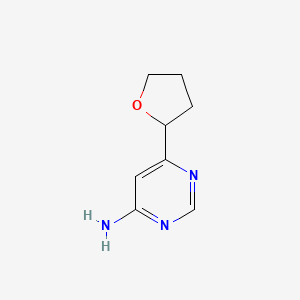

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, otherwise known as 4-chloro-3-methyl-6-phenyl-2,4-dihydropyrimidin-2-one, is an organic compound that is used in a variety of research applications. It is a small molecule containing two nitrogen atoms, four hydrogen atoms, one chlorine atom, one methyl group, and one phenyl group. The compound has a molecular weight of 219.7 g/mol and a melting point of approximately 157°C. It is a colorless solid that is soluble in water and ethanol.

Scientific Research Applications

Antifungal Agents

The compound’s structural similarity to triazole derivatives, which are known for their antifungal properties, suggests potential use as an antifungal agent. Triazoles like fluconazole and itraconazole have a broad spectrum of activity against superficial and invasive fungal infections . The presence of a chlorine atom on the aromatic ring, as in the case of 4-chlorophenyl, has been shown to improve the effectiveness of azole antifungal agents .

Aromatase Inhibitors

Another potential application is as a non-steroidal aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of estrogen-dependent breast cancer. Compounds with a triazole moiety, such as anastrozole, letrozole, and vorozole, have been used for this purpose . The structural features of “6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” could be explored for similar bioactivity.

Antimicrobial Activity

Derivatives of 1,3,5-oxadiazine, which share a similar heterocyclic structure, exhibit significant antibacterial and antifungal activities . This suggests that our compound of interest could also be investigated for its potential as an antimicrobial agent, possibly offering a new avenue for treating bacterial infections.

Antitumor Activity

Compounds with a thiazole moiety have demonstrated antitumor and cytotoxic activities . By analogy, the tetrahydropyrimidine dione structure of our compound may also possess antitumor properties, which could be valuable in the development of new cancer therapies.

Supramolecular Chemistry

The compound’s heterocyclic structure makes it a candidate for use in supramolecular chemistry. It could potentially serve as a building block for the synthesis of molecular clips and other compounds that are used to create complex structures at the molecular level .

Agricultural Applications

Given the biological activity of related oxadiazine derivatives, there is potential for “6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” to be used in agriculture. These applications could include herbicides, insecticides, and larvicides, contributing to pest control and crop protection .

Ionic Liquids and Polymers

The structural versatility of the compound suggests possible use in the synthesis of ionic liquids and polymers. These materials have a wide range of industrial applications, from electronics to pharmaceuticals, due to their unique chemical and physical properties .

Synthesis of Bioactive Molecules

Finally, the compound could be utilized in the synthesis of a variety of bioactive molecules. Its heterocyclic core can be modified to create new derivatives with potential pharmacological activities, such as antiviral, anti-inflammatory, and antidiabetic effects .

properties

IUPAC Name |

6-(4-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKPEEPEKHHSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(4-Methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484100.png)

![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)